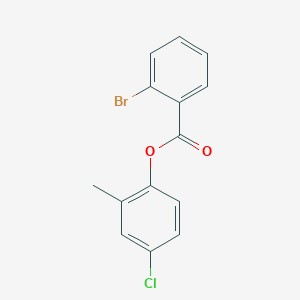
N-phenyl-2-(8-quinolinylthio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related quinoline derivatives involves innovative methodologies. For instance, novel α-(acyloxy)-α-(quinolin-4-yl)acetamides were synthesized through a Passerini three-component reaction, showcasing the compound's synthetic flexibility and potential for derivatization (Taran, Ramazani, Joo, Ślepokura, & Lis, 2014).
Molecular Structure Analysis
Structural analysis of closely related compounds, such as N-(3-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide monohydrate, reveals detailed insights into bond lengths, angles, and conformational preferences, underlining the planarity and potential intramolecular interactions that might influence the compound's reactivity and interactions (Wen, Wen, Li, Xu, & Zhang, 2006).
Chemical Reactions and Properties
Chemical reactions involving quinoline derivatives often result in significant biological activities, such as antiproliferative effects against various cancer cell lines, showcasing the compound's potential in medicinal chemistry (Chen, Chen, Lin, Peng, Juang, & Wang, 2013).
Physical Properties Analysis
The physical properties of quinoline derivatives, including solubility, melting points, and crystalline structure, are critical for their application in different scientific fields. The crystal structure analysis provides insights into the molecular geometry and potential hydrogen bonding, which are essential for understanding the compound's behavior in various environments.
Chemical Properties Analysis
The chemical properties, including reactivity with acids and bases, fluorescence, and interaction with biological molecules, highlight the compound's versatility. For example, quinoline derivatives show enhanced fluorescence when interacting with specific substrates or under certain conditions, indicating their potential use in chemical sensing and molecular imaging (Karmakar, Baruah, & Sarma, 2007).
Aplicaciones Científicas De Investigación
Structural Aspects and Luminescence Enhancement
- Fluorescent Sensor Development : A study by Zhou et al. (2012) synthesized a fluorescent sensor based on a quinoline platform, specifically N-(quinolin-8-yl)-2-(quinolin-8-yloxy)acetamide (HL), which displayed high selectivity and sensitivity towards Cd(2+) ions, with the capability to distinguish Cd(2+) from Zn(2+) via different sensing mechanisms. This sensor's selectivity and luminescence enhancement properties suggest potential applications in environmental monitoring and heavy metal detection (Zhou et al., 2012).
Antimicrobial and Antitubercular Activities
Antimicrobial and Antiprotozoal Agents : Patel et al. (2017) designed and synthesized a series of quinoxaline-oxadiazole hybrids, including analogs structurally related to N-phenyl-2-(8-quinolinylthio)acetamide, demonstrating promising antimicrobial, antifungal, and anti-Trypanosoma cruzi activities. This research highlights the potential of these compounds in addressing infectious diseases caused by bacteria, fungi, and protozoa (Patel et al., 2017).
Tuberculosis Treatment : A study on 2-(quinolin-4-yloxy)acetamides revealed their efficacy as potent in vitro inhibitors against Mycobacterium tuberculosis, including drug-resistant strains. These compounds exhibit low toxicity and promising intracellular activity, suggesting their potential as novel antitubercular agents (Pissinate et al., 2016).
Interaction with Metals
- Palladium(II) Adsorption : Turanov et al. (2017) investigated the use of novel N-substituted 2-(diphenylthiophosphoryl)acetamides ligands for the adsorption of Pd(II) ions from hydrochloric acid solutions. This study suggests the application of these compounds in the recovery and preconcentration of palladium, highlighting their potential in resource recovery from secondary sources (Turanov et al., 2017).
Propiedades
IUPAC Name |
N-phenyl-2-quinolin-8-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c20-16(19-14-8-2-1-3-9-14)12-21-15-10-4-6-13-7-5-11-18-17(13)15/h1-11H,12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLODLNSYEXCSPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-benzyl-1,3-thiazol-4-yl)methyl]-2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)acetamide](/img/structure/B5577460.png)

![4-chloro-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5577487.png)
![1-(4-methylphenyl)-4-[(4-methylphenyl)acetyl]-2-piperazinone](/img/structure/B5577488.png)
![N'-[(5-bromo-2-furyl)methylene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B5577503.png)
![(4aS*,7aR*)-1-[(2E)-3-phenyl-2-propen-1-yl]-4-(2-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5577509.png)

![4-{[4-(4-morpholinylsulfonyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5577521.png)


![2-[1-(3,4-dihydro-1H-isochromen-1-ylmethyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5577551.png)
![1-[3,5-dimethyl-1-(3-nitrobenzoyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B5577557.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5577564.png)
